N-(1-phenylcyclopentyl)acetamide
Description
N-(1-Phenylcyclopentyl)acetamide is a substituted acetamide featuring a cyclopentyl group attached to a phenyl ring at the 1-position, with an acetamide moiety bonded to the cyclopentyl carbon. The compound’s synthesis typically involves the reduction of nitrile precursors, as demonstrated in the work of Reihlen et al., where N-(1-cyanocyclopentyl)acetamide is reduced using Raney nickel to yield intermediates for further functionalization . Its structural uniqueness lies in the steric and electronic effects imparted by the cyclopentyl-phenyl backbone, which differentiates it from simpler aryl acetamides.
Properties
IUPAC Name |
N-(1-phenylcyclopentyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11(15)14-13(9-5-6-10-13)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXCDPQDUSCZSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCCC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
2.1.1. Substituted Phenyl Acetamides
Compounds such as N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide () and N-(3-chloro-4-hydroxyphenyl)acetamide () highlight the role of substituents on the phenyl ring. The introduction of electron-withdrawing groups (e.g., -Cl, -F) or electron-donating groups (e.g., -OH, -OCH₃) alters electronic density, influencing hydrogen bonding, solubility, and reactivity. For example:
2.1.2. Heterocyclic Acetamides
Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () incorporate heterocyclic rings (e.g., benzothiazole), which introduce π-π stacking capabilities and metabolic stability. In contrast, the cyclopentyl group in this compound provides conformational rigidity but lacks aromatic conjugation .
Pharmacologically Active Analogues
Acetyl fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide, ) shares the acetamide motif but includes a piperidine ring and phenethyl group, conferring opioid receptor affinity. The absence of a piperidine ring in this compound likely eliminates opioid activity, underscoring how minor structural changes drastically alter biological function .
N-Acetyl tryptamine (N-(2-(1H-indol-3-yl)ethyl)acetamide, ) contains an indole group, enabling interactions with serotonin receptors. The cyclopentyl-phenyl system lacks such heteroaromaticity, suggesting divergent biological targets .
Physicochemical Properties
- Polar surface area (PSA): ~29–40 Ų (similar to N-[3-(1-phenylethyl)phenyl]acetamide, ), influencing membrane permeability .
- Melting points: Steric bulk in cyclopentyl derivatives may elevate melting points compared to linear alkyl-acetamides (e.g., N-(4-isopropylphenyl)acetamide, m.p. ~120°C) .
Data Tables
Table 1: Structural Comparison of Selected Acetamides
| Compound | Core Structure | Key Functional Groups | Bioactivity/Use |
|---|---|---|---|
| This compound | Cyclopentyl-phenyl | Acetamide | Synthetic intermediate |
| Acetyl fentanyl | Piperidine-phenethyl | N-Phenylacetamide | Opioid analgesic (illicit) |
| N-(6-Trifluoromethylbenzothiazole) | Benzothiazole | Trifluoromethyl, phenyl | Antimicrobial (patented) |
| N-Acetyl tryptamine | Indole-ethyl | Acetamide | Antibacterial (plant-derived) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
